molecular formula C17H18O4 B1353993 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- CAS No. 86383-39-3

1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-

Cat. No. B1353993
CAS RN: 86383-39-3
M. Wt: 286.32 g/mol
InChI Key: BPPCJRUZFNUAPY-UHFFFAOYSA-N
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Description

1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-, also known as 2-hydroxy-3,4-dimethoxyphenyl propanone (HDMPP), is an organic compound belonging to the class of phenylpropanones. It is a colorless, volatile liquid with a sweet, fruity odor. HDMPP is primarily used as a synthetic intermediate in the production of various pharmaceuticals and other chemicals. It has also been used in research applications for the study of enzyme-catalyzed reactions, as well as for the development of new catalysts and other catalytic systems.

Scientific Research Applications

Formation and Acid Treatment of Lignin

Studies have demonstrated the formation of compounds closely related to "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-" during the acid treatment of birch lignin. Acid treatment (refluxing with 0.1 M HBr in dioxane-water) of specific propanediols yields 1,2-diaryl-1-propanones as major products. This suggests these compounds originate from lignin structures, highlighting their significance in understanding lignin chemistry and potentially aiding in lignin valorization efforts (Li, Lundquist, & Stenhagen, 1996).

Photophysical Studies

In photophysical studies, substituted 1,2-diarylethenes, which share structural similarities with "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-," exhibit unique absorption and fluorescence properties. These studies help understand the molecular behavior in different solvents and could inform the design of materials with specific optical properties (Singh & Kanvah, 2001).

Synthesis Improvement

Research has also focused on improving the synthesis of compounds related to "1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-." An improved synthesis method for dihydroconiferyl alcohol and dihydrosinapyl alcohol from eugenol derivatives showcases advancements in synthesizing complex organic molecules efficiently and with higher yields (Pepper, Sundaram, & Dyson, 1971).

Lignin Degradation and Metabolism

The metabolism of lignin substructure model compounds by fungi, such as Coriolus versicolor, involves the cleavage of complex organic molecules, offering insights into the biological degradation of lignin. This research could contribute to the development of biotechnological methods for lignin valorization and the production of renewable chemicals (Kamaya & Higuchi, 1984).

Photophysical Investigation

The photophysical investigation of (D-π-A) DMHP dye, which includes the analysis of dipole moments, photochemical quantum yield, and fluorescence quantum yield, provides valuable data for understanding the electronic structure and reactivity of similar compounds. Such investigations are crucial for developing new materials for electronic and photonic applications (Asiri, Sobahi, Osman, & Khan, 2017).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPCJRUZFNUAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434637
Record name 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-

CAS RN

86383-39-3
Record name 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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